molecular formula C14H20N2O2 B2865618 Oxamide, N-(2-ethylphenyl)-N'-(1-methylpropyl)- CAS No. 941963-22-0

Oxamide, N-(2-ethylphenyl)-N'-(1-methylpropyl)-

Cat. No. B2865618
CAS RN: 941963-22-0
M. Wt: 248.326
InChI Key: SHEZFFPBPMNUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxamide, N-(2-ethylphenyl)-N'-(1-methylpropyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as oxametazoline and is a derivative of imidazoline. Oxametazoline has been found to have a wide range of applications, including as a nasal decongestant, vasoconstrictor, and as an agent for treating hypertension. In

Scientific Research Applications

Oxidative Decontamination of Chemical Warfare Agents The use of N,N-dichlorovaleramide, a related compound, demonstrates the potential of similar chemicals like Oxamide, N-(2-ethylphenyl)-N'-(1-methylpropyl)-, in the oxidative decontamination of chemical warfare agents. This study highlights the efficient and safe decontamination of VX and its simulant, indicating a broad application in defense and environmental protection (Gutch, Mazumder, & Raviraju, 2016).

Polyurethane Foam Production N,N′-bis(2-hydroxyethyl)oxamide and its derivatives, when reacted with ethylene carbonate and propylene carbonate, produce hydroxyethoxy and hydroxypropoxy derivatives of oxamide. These compounds have been utilized as polyol components to manufacture rigid polyurethane foams with improved thermal stability, compression strength, and water uptake properties. This application underlines the material's contribution to advancing materials science and engineering (Zarzyka, Naróg, & Stagraczynski, 2012).

Chemical Synthesis and Complex Formation The synthesis of complex molecules and coordination chemistry benefit from the use of oxamide derivatives. For example, the study of the reaction of methyl amine with the diethyl ester of o-phenylenebis(oxamic acid) highlights the intricate pathways and the formation of overlooked compounds, suggesting the role of oxamide derivatives in synthesizing complex organic molecules and metal complexes (Abdulmalic et al., 2013).

properties

IUPAC Name

N'-butan-2-yl-N-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-10(3)15-13(17)14(18)16-12-9-7-6-8-11(12)5-2/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEZFFPBPMNUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.